molecular formula C11H22S B13309685 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol

4-(2-Methylbutan-2-yl)cyclohexane-1-thiol

Cat. No.: B13309685
M. Wt: 186.36 g/mol
InChI Key: NMDFJKJLLMVGQA-UHFFFAOYSA-N
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Description

Significance of Thiol Functionality in Complex Organic Architectures

The thiol group (-SH), also known as a sulfhydryl group, is a sulfur analog of the hydroxyl (-OH) group found in alcohols. masterorganicchemistry.com Its presence in a molecule imparts a unique set of chemical characteristics. Thiols are generally more acidic than their alcohol counterparts and the sulfur atom is a powerful nucleophile, readily participating in a variety of chemical transformations. chemistrysteps.com This high nucleophilicity is fundamental to many of their applications in organic synthesis. chemistrysteps.comcreative-proteomics.com

One of the most significant reactions of thiols is their oxidation to form disulfides (-S-S-). This reversible redox process is crucial in biochemistry, most notably in the formation of disulfide bridges between cysteine residues, which stabilize the tertiary and quaternary structures of proteins. fiveable.melibretexts.org In synthetic chemistry, this reactivity is harnessed for the creation of dynamic covalent bonds and self-healing polymers. Furthermore, the strong affinity of sulfur for metal surfaces, particularly gold, has made thiols indispensable in the field of nanotechnology for the formation of self-assembled monolayers (SAMs).

Overview of Alicyclic Thiol Chemistry with Emphasis on Branched Alkyl Substitution

Alicyclic thiols, such as cyclohexanethiol (B74751), combine the reactivity of the thiol group with the three-dimensional structure of a carbocyclic ring. wikipedia.org The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. Substituents on the ring can occupy either axial or equatorial positions, which can significantly influence the molecule's reactivity and physical properties.

The introduction of a branched alkyl substituent, such as the 2-methylbutan-2-yl group, onto the cyclohexane ring introduces significant steric bulk. This can direct the stereochemical outcome of reactions at the thiol group or on the ring itself. The synthesis of such substituted alicyclic thiols can be achieved through several methods, often involving the reaction of a corresponding alkyl halide with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea, followed by hydrolysis. chemistrysteps.compearson.com Another common industrial method involves the hydrogenation of the corresponding cyclohexanone (B45756) in the presence of hydrogen sulfide (B99878). wikipedia.org

The presence of a bulky alkyl group can also influence the physical properties of the molecule, such as its solubility and boiling point, by increasing its lipophilicity and van der Waals interactions.

Research Trajectories for 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol within Contemporary Organic Synthesis and Materials Science

While specific research on this compound is not extensively documented, its structural features suggest several potential research avenues. The combination of a reactive thiol group and a bulky, hydrophobic substituent on a cyclohexane scaffold makes it a candidate for applications where molecular architecture and surface interactions are critical.

In organic synthesis , this compound could serve as a sterically hindered thiol reagent. Its bulky nature could be exploited to achieve regioselectivity in reactions where multiple thiol groups are present in a molecule, with the less hindered groups reacting preferentially. It could also be used as a building block for the synthesis of complex molecules with well-defined three-dimensional structures.

In materials science , the primary application would likely be in the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group would anchor the molecule to the surface, while the bulky 4-(2-methylbutan-2-yl) group would create a well-defined, sterically crowded, and hydrophobic outer layer. Such SAMs could be used to modify the surface properties of materials, for example, to create water-repellent coatings or to control adhesion. The specific packing arrangement of these molecules on a surface would be a subject of interest, as the bulky substituent would likely dictate a different packing density compared to less hindered thiols.

Below is a table summarizing the key properties of the parent compound, cyclohexanethiol, which can serve as a baseline for understanding the properties of its substituted derivatives.

PropertyValue for Cyclohexanethiol
CAS Number 1569-69-3
Molecular Formula C₆H₁₂S
Molar Mass 116.22 g/mol
Appearance Colorless liquid
Boiling Point 158-160 °C
Density 0.95 g/cm³

For the specific compound of interest, this compound, the following properties can be noted:

PropertyValue for this compound
CAS Number 1038982-32-9
Molecular Formula C₁₁H₂₂S
Molecular Weight 186.36 g/mol
MDL Number MFCD11193870

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22S

Molecular Weight

186.36 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexane-1-thiol

InChI

InChI=1S/C11H22S/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3

InChI Key

NMDFJKJLLMVGQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)S

Origin of Product

United States

Advanced Synthetic Methodologies for Branched Cyclohexanethiols

Stereoselective and Regioselective Approaches to Substituted Cyclohexane (B81311) Scaffolds

The construction of the substituted cyclohexane core is a critical phase that dictates the final stereochemical outcome. The relative orientation of the substituents (in this case, the thiol and the branched alkyl group) is often established during the formation or functionalization of the ring.

Functionalization of Cyclohexene (B86901) Derivatives for Thiol Introduction

One effective strategy for introducing a thiol group onto a pre-existing cyclohexane structure involves the functionalization of a cyclohexene derivative. The thiol-ene "click" reaction, which involves the radical addition of a thiol to an alkene, is a versatile method for this purpose. nih.govnih.gov In this approach, a precursor such as 4-(2-Methylbutan-2-yl)cyclohex-1-ene would be reacted with a sulfur source like hydrogen sulfide (B99878) or a thiolating agent.

The addition of hydrogen sulfide to cyclohexene can be catalyzed by nickel sulfide to produce cyclohexanethiol (B74751). wikipedia.org This method can be adapted for substituted cyclohexenes. The reaction proceeds via a radical mechanism, which can be initiated thermally or photochemically. nih.gov The regioselectivity of the addition (i.e., whether the thiol adds to carbon 1 or 2 of the double bond) and the stereoselectivity (the orientation of the new C-S bond relative to the existing alkyl group) are key considerations. The use of radical initiators like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) under UV irradiation is a common practice in thiol-ene reactions. nih.gov

Table 1: Representative Conditions for Thiol-Ene Reactions

Parameter Condition Purpose Reference
Initiation UV Irradiation or Thermal (e.g., AIBN at 80°C) Generates thiyl radicals to initiate addition nih.govnih.gov
Catalyst/Initiator 2,2-dimethoxy-2-phenylacetophenone (DPAP) Photoinitiator for radical formation nih.gov
Solvent Tetrahydrofuran (THF), Methanol To dissolve reactants and facilitate the reaction nih.gov

| Sulfur Source | Thioacetic Acid, Hydrogen Sulfide | Provides the thiol moiety for addition to the alkene | beilstein-journals.org |

This table presents generalized conditions for thiol-ene reactions, which are applicable to the functionalization of cyclohexene derivatives.

Strategies from Cyclohexanol (B46403) and Cyclohexanone (B45756) Precursors

Cyclohexanols and cyclohexanones are readily available and highly versatile precursors for the synthesis of cyclohexanethiols. organic-chemistry.orgresearchgate.net An industrially significant method involves the direct conversion of a cyclohexanone to a cyclohexanethiol. This is achieved through the hydrogenation of the cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. wikipedia.org This one-step process is efficient for producing the target thiol from 4-(2-Methylbutan-2-yl)cyclohexanone.

Alternatively, a two-step route via the corresponding cyclohexanol can be employed. First, 4-(2-Methylbutan-2-yl)cyclohexanone is reduced to 4-(2-Methylbutan-2-yl)cyclohexan-1-ol. A variety of reducing agents can be used to achieve this with high stereoselectivity. organic-chemistry.org The resulting alcohol can then be converted to the thiol. This conversion can be accomplished through several methods, including activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea.

The direct oxidation of a secondary alcohol like cyclohexanol can be used to prepare the precursor cyclohexanone. libretexts.orggoogle.com

Table 2: Comparison of Synthesis Strategies from Precursors

Precursor Key Transformation Reagents Advantages Reference
4-(2-Methylbutan-2-yl)cyclohexanone Reductive Sulfhydration H₂, H₂S, Metal Sulfide Catalyst Direct, one-step process wikipedia.org

This interactive table outlines common synthetic routes starting from cyclohexanone and cyclohexanol precursors.

Stereocontrolled Formation of the Cyclohexane-1-thiol Moiety

Achieving stereocontrol in the formation of the cyclohexane-1-thiol moiety is paramount, as the biological activity and material properties of the final compound can depend on the relative orientation of its substituents. When starting from a 4-substituted cyclohexanone, the reduction to the alcohol or the direct reductive amination to the thiol can result in a mixture of cis and trans isomers.

The stereochemical outcome is influenced by the steric bulk of the existing 4-(2-Methylbutan-2-yl) group and the chosen reagents. Bulky reducing agents will preferentially attack the carbonyl group from the less hindered face, leading to a specific diastereomer of the intermediate alcohol. For instance, highly stereoselective reductions of cyclic ketones to the most thermodynamically stable alcohols can be achieved using lithium dispersion with catalysts like FeCl₂ or CuCl₂. organic-chemistry.org The concept of "folding strain stereocontrol" suggests that the diastereoselectivity of ring-closure and functionalization reactions is governed by the strain in the diastereomeric folding of the transition state, which can be influenced by remote substituents. researchgate.net This principle is critical for predicting the stereochemical outcome when introducing the thiol group onto a cyclohexane ring that already bears a bulky substituent. researchgate.net

Methods for Incorporating the 2-Methylbutan-2-yl Branched Alkyl Substituent

Stereospecific Attachment of Branched Alkyl Chains to Cyclic Systems

Modern catalytic methods offer direct and atom-economical ways to attach branched alkyl chains to cyclic systems. An iridium-catalyzed, branched-selective α-alkylation of cyclic ketones using simple alkenes as alkylating agents has been developed. nih.gov This approach could potentially be used to directly install the 2-methylbutan-2-yl group onto the α-position of a cyclohexanone derivative in a single step. nih.gov

More traditional methods involve the reaction of organometallic reagents with a cyclohexanone precursor. For example, the addition of a (2-methylbutan-2-yl)magnesium bromide (a Grignard reagent) or the corresponding organolithium reagent to cyclohexanone would form a tertiary alcohol. This alcohol could then be deoxygenated to yield the desired alkyl-substituted cyclohexane. The stereospecificity of such additions is often guided by the existing stereocenters on the ring and the reaction conditions.

Considerations for Alkane Branching in Thiol Precursor Synthesis

The presence of a bulky, branched alkyl group like 2-methylbutan-2-yl has significant steric implications for the synthesis of the thiol precursor. This steric hindrance can affect both the rate and the stereoselectivity of subsequent reactions. For example, during the introduction of the thiol group onto a 4-(2-Methylbutan-2-yl)cyclohexanone precursor, the bulky alkyl group will likely force the incoming nucleophile or hydride reagent to attack the carbonyl from the face opposite to the alkyl group.

This steric directing effect is a powerful tool for achieving stereocontrol. The increased steric bulk of a substituent generally leads to higher selectivity in cyclization reactions. researchgate.net Therefore, the branched nature of the 2-methylbutan-2-yl group is not a hindrance but rather an essential element for controlling the three-dimensional structure of the final 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol molecule. researchgate.net

Development of "Thiol-Free" or Sustainable Synthetic Routes for Thioethers

Traditional methods for the synthesis of thioethers often involve the use of volatile and malodorous thiols, which pose environmental and safety concerns. Consequently, there is a growing interest in the development of "thiol-free" and more sustainable synthetic routes. These methods aim to replace thiols with alternative sulfur sources or to develop more atom-economical and environmentally benign processes.

One prominent "thiol-free" approach involves the use of xanthates as thiol surrogates. Xanthate salts, which are easily prepared from alcohols and carbon disulfide, can react with alkyl halides to form thioethers. thieme-connect.de This method avoids the direct handling of thiols and offers a more sustainable alternative for the synthesis of thioethers. The reaction proceeds through the formation of a C-S bond, and various substrates can be used to generate a wide range of thioethers. thieme-connect.de

Another sustainable strategy is the direct substitution of alcohols with thiols to form thioethers, with water being the only byproduct. This reaction is typically catalyzed by an acid. While traditional methods often require harsh conditions, recent advancements have focused on the use of milder and more selective catalysts. For example, lithium catalysts have been shown to enable the chemoselective activation of the C-OH bond in oxetan-3-ols for thiol alkylation, providing a route to 3-sulfanyl-oxetanes. d-nb.info

The development of metal-free catalytic systems is another area of focus for sustainable thioether synthesis. These methods avoid the use of potentially toxic and expensive transition metals. For instance, a metal-free procedure for the synthesis of thioethers has been described via the base-promoted reductive coupling of tosylhydrazones with thiols.

Furthermore, research into the synthesis of tertiary thiols and thioethers, which are relevant to the structure of this compound, has explored methods like the modified Mitsunobu reaction. This reaction allows for the formation of sulfur-substituted tertiary carbon atoms with inversion of stereochemistry from hindered tertiary alcohols. nih.gov Such methods are crucial for the stereocontrolled synthesis of complex, sterically hindered thioethers.

Conformational Analysis and Stereochemical Elucidation of Branched Cyclohexanethiols

Conformational Dynamics of the Cyclohexane (B81311) Ring in Thiol Systems

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered, strain-free "chair" conformation. libretexts.orglibretexts.org In this conformation, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (around the periphery of the ring). youtube.com These two chair conformations are in rapid equilibrium at room temperature through a process known as a ring-flip. libretexts.org During a ring-flip, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

For a monosubstituted cyclohexane, such as cyclohexanethiol (B74751), the ring-flip results in the interconversion between two non-equivalent chair conformations: one with the thiol (-SH) group in an axial position and the other with it in an equatorial position. The energy barrier for this interconversion in cyclohexane is approximately 10.8 kcal/mol (45 kJ/mol).

The relative stability of these two conformers is dictated by steric strain. An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. In contrast, an equatorial substituent points away from the ring, minimizing these interactions. Consequently, the conformer with the substituent in the equatorial position is generally more stable.

This preference is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers. For the cyclohexanethiol, the equatorial-chair conformation is the most stable, with the axial-chair conformation having approximately 1.1 kcal/mol greater energy. aip.org This A-value indicates a significant preference for the thiol group to occupy the equatorial position.

Table 1: Conformational A-Values for Selected Substituents

SubstituentA-Value (kcal/mol)
-F0.26
-Cl0.53
-Br0.48
-OH0.94
-SH1.1
-CH₃1.74
-C(CH₃)₃>4.5

The 2-methylbutan-2-yl group, a tertiary amyl group, is exceptionally bulky, even more so than the commonly referenced tert-butyl group. Due to its significant steric demand, this group has an overwhelming preference for the equatorial position to avoid severe 1,3-diaxial interactions. The A-value for a tert-butyl group is greater than 4.5 kcal/mol, meaning the equatorial conformer is favored by a ratio of over 3000:1.

For 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol, this powerful steric effect effectively "locks" the cyclohexane ring into a single chair conformation—the one where the 2-methylbutan-2-yl group is equatorial. This conformational locking dictates the spatial orientation of the thiol group at the C-4 position.

In this 1,4-disubstituted system, two diastereomers are possible: cis and trans.

In the trans isomer, one substituent is "up" and the other is "down." For the conformation to be stable, both the bulky alkyl group and the thiol group can simultaneously occupy equatorial positions (e,e). This is a highly favored, low-energy conformation.

In the cis isomer, both substituents are on the same side of the ring. With the 2-methylbutan-2-yl group locked in the equatorial position, the thiol group is forced into the axial position (e,a). This conformation is significantly less stable due to the 1,3-diaxial interactions experienced by the thiol group.

Therefore, the conformational dynamics are dominated by the steric requirements of the 2-methylbutan-2-yl group, which immobilizes the ring and establishes a clear energy hierarchy between the cis and trans diastereomers.

Stereochemical Purity and Diastereomeric Relationships in Substituted Cyclohexanethiols

The synthesis of this compound requires control over the diastereomeric outcome (cis vs. trans). A common strategy involves the diastereoselective reduction of the corresponding ketone, 4-(2-methylbutan-2-yl)cyclohexanone. The alcohol products can then be converted to the target thiol, for example, via a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to a tosylate and subsequent displacement with a thiolating agent.

The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent used, illustrating the principles of kinetic versus thermodynamic control.

Kinetic Control (trans-product favored): Reduction with less sterically hindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), typically proceeds via axial attack of the hydride on the carbonyl. This pathway is sterically favored as it avoids interaction with the axial hydrogens on the ring. Axial attack leads to the formation of the trans-alcohol, where the hydroxyl group is in the equatorial position. This is often the kinetically preferred product.

Thermodynamic/Steric-Approach Control (cis-product favored): Reduction with bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), favors equatorial attack. The large reagent cannot easily approach from the more hindered axial face and is forced to attack from the equatorial direction. This results in the formation of the cis-alcohol, where the hydroxyl group is in the less stable axial position.

By selecting the appropriate reducing agent, the synthesis can be directed to produce predominantly either the cis or trans diastereomer of the precursor alcohol, and subsequently, the target thiol.

Chiroptical properties, such as optical rotation and circular dichroism (CD), arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. For a molecule to be chiral, it must be non-superimposable on its mirror image.

In the case of this compound, both the cis and trans diastereomers are achiral .

The trans isomer possesses a center of symmetry in its most stable diequatorial conformation.

The cis isomer possesses a plane of symmetry that bisects the ring through the C-1 and C-4 atoms.

Due to the presence of these symmetry elements, neither isomer can exhibit chiroptical activity.

However, chirality can be introduced into cyclohexanethiol systems through different substitution patterns. For example, a 1,2- or 1,3-disubstituted cyclohexanethiol with two different substituents would lack a plane of symmetry in its trans form, rendering it chiral and capable of being resolved into enantiomers. These enantiomers would exhibit chiroptical properties, with their CD spectra providing information about the absolute configuration and conformational preferences of the molecule. The helical arrangement of substituents in such chiral molecules is often a key factor in enhancing chiroptical effects.

Analysis of Rotational Barriers and Conformational Isomerism within the Branched Alkyl Moiety

The 2-methylbutan-2-yl substituent, while sterically demanding as a whole, also possesses internal flexibility due to rotation around its carbon-carbon single bonds. The most significant rotation to analyze is around the C2-C3 bond of the butane (B89635) fragment within this group. This analysis is analogous to that of 2-methylbutane.

Viewing the substituent down the C2-C3 axis (where C2 is the quaternary carbon attached to the cyclohexane ring), we can analyze the interactions between the two methyl groups on C2 and the methyl and hydrogen groups on C3. Rotation around this bond leads to various staggered and eclipsed conformers (rotamers) with different energy levels.

The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima.

Staggered Conformers: There are three staggered conformers. The most stable are two equivalent conformations where one of the C2-methyl groups is gauche to the C3-methyl group. A slightly less stable staggered conformer exists where both C2-methyl groups are gauche to the C3-methyl group.

Eclipsed Conformers: The highest energy conformation occurs when a C2-methyl group is eclipsed with the C3-methyl group. Other eclipsed conformations of slightly lower energy involve methyl-hydrogen and hydrogen-hydrogen eclipsing interactions.

The energy differences between these rotamers are determined by torsional strain (from eclipsing bonds) and steric strain (from gauche interactions between bulky groups). researchgate.net The energy barrier for rotation is the difference in energy between the most stable staggered conformer and the least stable eclipsed conformer.

Table 2: Estimated Torsional Strain Energies for Eclipsed Interactions

Eclipsed GroupsStrain Energy (kcal/mol)
H — H1.0
H — CH₃1.4
CH₃ — CH₃~3.0 - 5.0

These internal rotational barriers are significantly lower than the barrier for the cyclohexane ring-flip, meaning that at room temperature, the 2-methylbutan-2-yl group rapidly rotates through its various conformations while being firmly held in the equatorial position on the cyclohexane ring.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure and stereochemistry of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular connectivity and spatial arrangement can be assembled.

High-Resolution ¹H and ¹³C NMR Analysis of the Cyclohexane (B81311) and Branched Alkyl Protons/Carbons

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal the connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton spectrum will exhibit distinct signals for the protons on the cyclohexane ring and the 2-methylbutan-2-yl (tert-amyl) group. The proton attached to the sulfur-bearing carbon (H-1) is expected to resonate in the range of 2.5-3.5 ppm, appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The cyclohexane ring protons will appear as a complex series of multiplets in the upfield region (typically 1.0-2.2 ppm). The tert-amyl group will show a characteristic singlet for the two equivalent methyl groups and a triplet and quartet for the ethyl group protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom. The carbon atom bonded to the thiol group (C-1) would appear in the range of 35-50 ppm. The carbons of the cyclohexane ring will resonate between 25 and 45 ppm. For the tert-amyl group, the quaternary carbon will have a characteristic shift around 30-40 ppm, while the methyl and ethyl carbons will appear in the more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 (CH-SH) 2.5 - 3.5 Multiplet
Cyclohexane Ring Protons 1.0 - 2.2 Multiplets
tert-Amyl CH₃ (x2) ~0.8 Singlet
tert-Amyl CH₂CH₃ ~1.3 Quartet
tert-Amyl CH₂CH₃ ~0.8 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Predicted Chemical Shift (ppm)
C-1 (C-SH) 35 - 50
Cyclohexane Ring Carbons 25 - 45
tert-Amyl Quaternary C 30 - 40
tert-Amyl CH₃ Carbons 10 - 25
tert-Amyl CH₂ Carbon 20 - 35
tert-Amyl CH₃ of Ethyl 5 - 15

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu It would be used to trace the connectivity of the protons around the cyclohexane ring and within the tert-amyl group, confirming the neighbor relationships between protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon, greatly simplifying the interpretation of both ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the thiol and tert-amyl groups on the cyclohexane ring.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational isomers.

Infrared (IR) Spectroscopy for S-H Stretching Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. msu.edu The most characteristic feature in the IR spectrum of this compound would be the S-H stretching vibration. This absorption is typically weak and appears in the region of 2550-2600 cm⁻¹. The presence of a band in this region is a strong indicator of the thiol functional group. Other notable absorptions would include the C-H stretching vibrations of the cyclohexane and alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). msu.edu

Table 3: Key IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
S-H Stretch 2550 - 2600 Weak
C-H (sp³) Stretch 2850 - 2960 Strong
C-H Bend 1350 - 1470 Medium

Raman Spectroscopy (Including Tip-Enhanced Raman Spectroscopy) for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. The S-H stretching vibration, while weak in the IR spectrum, often gives rise to a more readily observable band in the Raman spectrum. Similarly, C-S stretching vibrations, typically found in the 600-750 cm⁻¹ region, can be identified.

Tip-Enhanced Raman Spectroscopy (TERS): For studying the behavior of this molecule on surfaces, for example in self-assembled monolayers, TERS could be employed. nih.gov TERS provides significantly enhanced Raman signals from a very small number of molecules, allowing for detailed chemical characterization at the nanoscale. nih.govresearchgate.net This would be particularly useful for investigating the orientation and interaction of the thiol group with a metal substrate. spiedigitallibrary.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways upon ionization.

For this compound (C₁₁H₂₂S), the expected monoisotopic mass is approximately 186.1493 g/mol . HRMS can measure this mass with very high precision, allowing for the unambiguous determination of the molecular formula.

Upon electron ionization, the molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. thieme-connect.de

Loss of the tert-amyl group: The bond between the cyclohexane ring and the bulky tert-amyl group could cleave, leading to a significant fragment ion.

Ring cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of characteristic ions. researchgate.net

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule is another possible fragmentation route for cyclic thiols.

Analysis of these fragmentation patterns helps to confirm the proposed structure of the molecule. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort.

Fragment Description Predicted m/z
[C₁₁H₂₂S]⁺˙ Molecular Ion 186
[C₁₁H₂₂S - C₅H₁₁]⁺ Loss of tert-amyl group 115
[C₆H₁₁S]⁺ Cyclohexanethiol (B74751) fragment 115
[C₅H₁₁]⁺ tert-Amyl cation 71
[M - H₂S]⁺˙ Loss of Hydrogen Sulfide 152

Surface-Sensitive Spectroscopic Techniques for Interfacial Studies

The study of thin films and monolayers requires techniques that can selectively probe the top few nanometers of a surface. XPS and STM are powerful tools in this domain, providing complementary information on the chemical and structural properties of molecules like this compound when they form self-assembled monolayers (SAMs).

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Adsorption States

X-ray Photoelectron Spectroscopy is a quantitative technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nanometers of a material's surface. When this compound is chemisorbed onto a noble metal surface, such as gold, XPS can confirm the formation of the monolayer and the nature of the sulfur-gold bond.

Upon adsorption, the thiol's S-H bond cleaves, and a covalent bond forms between the sulfur atom and the gold substrate, creating a thiolate species. This chemical transformation is directly observable in the XPS spectrum, particularly in the S 2p core level region. researchgate.net Studies on various alkylthiols have consistently shown that the S 2p3/2 binding energy for a bound thiolate on gold is approximately 162.0 eV. acs.orgacs.orgnih.gov This is a significant shift from the binding energy of unbound thiol or disulfide species, which typically appear at higher energies ranging from 163.5 to 164.0 eV. acs.org Therefore, the appearance of a strong S 2p peak at ~162.0 eV would be the primary indicator of successful SAM formation for this compound.

The C 1s core level spectrum provides further information about the organic layer. For an alkyl-based molecule like this, the C 1s signal is expected to be centered around 285.0 eV, which is characteristic of aliphatic C-C and C-H bonds. kombyonyx.com Given the structure of this compound, high-resolution XPS might distinguish between the carbons of the cyclohexane ring and the more sterically crowded tert-amyl (2-methylbutan-2-yl) group, although these differences would be subtle. The relative intensities of the S 2p and C 1s peaks can be used to assess the purity and integrity of the monolayer.

Table 1: Expected XPS Core Level Binding Energies for this compound Adsorbed on Gold

Core LevelPredicted Binding Energy (eV)Inferred Chemical State
S 2p3/2~162.0Bound Thiolate (Au-S) acs.orgacs.org
C 1s~285.0Aliphatic Carbon (C-C, C-H) kombyonyx.com

Scanning Tunneling Microscopy (STM) for Self-Assembled Monolayer (SAM) Structural Characterization

Scanning Tunneling Microscopy provides real-space images of surfaces with atomic resolution, making it an invaluable tool for characterizing the two-dimensional arrangement of molecules within a SAM. researchgate.net When this compound is deposited on an atomically flat conductive substrate like Au(111), it is expected to form a self-assembled monolayer. The structure of this monolayer is dictated by the interplay between the sulfur-gold headgroup interaction and the lateral van der Waals interactions between the alkyl backbones.

Studies on the closely related cyclohexanethiol (CHT) have shown that it forms well-ordered, high-density SAMs on Au(111). oup.comresearchgate.net Unlike simple n-alkanethiols, the flexible aliphatic ring of CHT can lead to complex packing structures and superlattices, which are influenced by preparation conditions such as solution temperature. oup.comresearchgate.net

For this compound, the presence of the bulky tert-amyl group in the 4-position of the cyclohexane ring is expected to have a significant impact on the SAM structure. This substituent will introduce steric hindrance that could influence the packing density and long-range order of the monolayer. Several outcomes are possible:

Increased Intermolecular Spacing: The bulky tail group may prevent the molecules from adopting the close-packed structures seen in simpler thiols, leading to a larger unit cell and lower molecular density.

Introduction of Disorder: The steric demand of the tert-amyl group could disrupt the formation of a highly ordered crystalline lattice, resulting in domains with a more liquid-like or disordered structure. dtic.mil

Formation of a Unique Superstructure: The specific shape of the molecule could drive the assembly into a novel, complex, yet ordered superstructure to maximize van der Waals interactions while accommodating the bulky groups.

STM imaging would be able to directly visualize the molecular arrangement, domain boundaries, and characteristic defects such as vacancy islands (etch pits) that are common in thiol SAMs on gold. dtic.milnih.gov By measuring the lattice parameters and molecular orientation, a detailed model of the SAM's two-dimensional structure can be constructed.

Computational Chemistry and Theoretical Modeling of Branched Cyclohexanethiol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and the energetics of chemical reactions.

Density Functional Theory (DFT) Studies of Conformational Energetics and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-(2-methylbutan-2-yl)cyclohexane-1-thiol, DFT is particularly useful for analyzing its conformational landscape. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. The two key substituents, the bulky 4-(2-methylbutan-2-yl) group and the thiol (-SH) group, can occupy either axial or equatorial positions on this ring.

DFT calculations are employed to optimize the geometry of these different conformers and calculate their relative energies. Due to significant steric hindrance, the large 2-methylbutan-2-yl group is expected to strongly prefer the equatorial position to avoid 1,3-diaxial interactions. The conformational preference of the smaller thiol group is more subtle. DFT calculations can precisely quantify the energy difference between the cis (thiol axial) and trans (thiol equatorial) isomers, assuming the alkyl group is locked in the equatorial position. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to find the minimum energy structures. researchgate.net The relative stability is determined by comparing the calculated electronic energies, often corrected for zero-point vibrational energy.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound This table presents illustrative data typical for such calculations, as specific experimental or computational results for this exact compound are not readily available in the cited literature.

Conformer (Alkyl group equatorial)Thiol Group PositionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
transEquatorial0.00 (Reference)~70-80%
cisAxial+0.7 - +1.2~20-30%

Transition State Analysis of Thiol-Involved Reaction Mechanisms

Thiols are known to participate in various reactions, with the radical-mediated thiol-ene "click" reaction being a prominent example. researchgate.net DFT is a critical tool for investigating the mechanisms of these reactions by locating and characterizing the transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For a reaction involving this compound, such as its addition to an alkene, DFT calculations can model the entire reaction pathway. acs.org This involves identifying the structures of the reactants, intermediates, transition states, and products. bohrium.com Transition state searches are performed to find the first-order saddle point on the potential energy surface. bohrium.com Once located, frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) provide quantitative predictions of reaction kinetics. acs.orgacs.org These studies reveal how factors like the electronic properties of the reaction partner (e.g., electron-rich vs. electron-poor alkenes) influence the reaction barriers. acs.org

Table 2: Illustrative DFT-Calculated Activation Enthalpies (ΔH‡) for Stationary Points in a Thiol-Ene Reaction Data adapted from studies on methyl mercaptan to represent typical values for thiol-ene reactions. acs.org

Reaction StepAlkene PartnerΔH‡ (kcal/mol)
Propagation (Radical Addition)Norbornene1.0
Propagation (Radical Addition)Styrene1.9
Chain Transfer (H-Abstraction)Norbornene Adduct4.1
Chain Transfer (H-Abstraction)Styrene Adduct7.5

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification. nih.gov

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netnih.gov The process involves first optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus. aps.org These absolute values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is sensitive to the choice of DFT functional, basis set, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). nih.govrsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). q-chem.com This analysis yields a set of harmonic frequencies and their corresponding intensities. While calculated frequencies often show a systematic deviation from experimental values due to anharmonicity and other effects, they can be improved by applying empirical scaling factors. escholarship.org These predicted spectra are invaluable for assigning experimental peaks to specific molecular motions, such as the characteristic S-H stretch (around 2550 cm⁻¹) and C-S stretch (around 600-700 cm⁻¹) expected for a thiol. royalsocietypublishing.orgnih.gov

Table 3: Representative Predicted Spectroscopic Data for a 4-Alkyl-Cyclohexanethiol System This table contains expected values based on computational studies of similar functional groups and molecular scaffolds. nih.govroyalsocietypublishing.orgnih.gov

Spectroscopic ParameterFunctional Group/AtomPredicted Value
¹³C NMR Chemical Shift (δ)Carbon bearing -SH (C1)45 - 55 ppm
¹³C NMR Chemical Shift (δ)Carbon bearing alkyl group (C4)40 - 50 ppm
Vibrational FrequencyS-H Stretch~2550 cm⁻¹
Vibrational FrequencyC-H Stretch (Cyclohexane)2850 - 2950 cm⁻¹
Vibrational FrequencyC-S Stretch~650 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Mobility and Intermolecular Packing

While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD can model conformational changes, diffusion, and intermolecular interactions over time.

Dynamics of Branched Thiols in Self-Assembled Structures

Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold. nih.gov MD simulations are a primary tool for understanding the structure and dynamics of these layers. nih.gov For a thiol with a bulky, branched structure like this compound, the packing within a SAM would be significantly different from that of simple linear alkanethiols. nih.gov

MD simulations can model how the steric hindrance from the branched alkyl and cyclohexyl groups prevents the formation of a densely packed, ordered monolayer. nsf.gov The simulations would likely show a more disordered structure with a lower packing density. The dynamic properties, such as the tilt angle of the molecules relative to the surface normal and the rotational motion of the cyclohexyl rings, can be tracked over time. These simulations reveal that bulky tail groups can lead to a higher number of conformational defects (e.g., gauche defects) within the monolayer compared to their linear counterparts. uml.edu

Modeling of Ligand Binding and Exchange on Nanocrystal Surfaces

The interaction of thiols with nanocrystal surfaces is crucial in nanoscience for passivating surfaces and controlling nanoparticle properties. MD simulations are used to model the binding of thiol ligands to nanocrystal facets and to study the dynamics of the resulting ligand shell. dtic.mil

For a ligand like this compound on a gold nanoparticle, MD simulations can provide insights into several key aspects:

Binding Energetics and Geometry: Simulations can determine the preferred binding sites on the nanocrystal surface and the orientation of the bulky ligand.

Surface Coverage: The steric demand of the ligand will limit the number of molecules that can bind to the surface. MD can predict the maximum surface coverage, which is expected to be lower than for smaller, linear thiols. uml.edu

Ligand Dynamics: The simulations can model the conformational flexibility of the bound ligands and their collective motions on the nanoparticle surface.

Ligand Exchange: MD can be used to simulate the process of ligand exchange, where a thiol from the surrounding solution displaces a bound ligand. The bulky nature of this compound would likely influence the mechanism and kinetics of such exchange processes, providing a more sterically hindered environment at the nanoparticle surface.

Thermodynamic and Kinetic Modeling of Thiol Reactivity

The reactivity of thiol compounds, including complex structures like this compound, is extensively studied using thermodynamic and kinetic modeling. These computational approaches provide deep insights into reaction mechanisms, transition states, and the influence of molecular structure on reaction rates and equilibria. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to calculate the potential energy surfaces for reactions involving thiols. chemrxiv.orgresearchgate.net The choice of functional and basis set is critical for accuracy; for instance, functionals with a high exact-exchange component, like M06-2X, often yield reliable reaction energies for the covalent modification of thiols. chemrxiv.orgresearchgate.net Kinetic modeling further allows for the prediction of reaction rate constants based on calculated activation energies, which is essential for understanding the behavior of these compounds in dynamic systems. nih.govresearchgate.net

Entropic Contributions of Branching in Ligand Systems

The branched structure of substituents can have a significant impact on the thermodynamics of a system, particularly concerning entropy. When a molecule like this compound acts as a ligand binding to a surface or a metal center, the bulky and branched 2-methylbutan-2-yl (tert-amyl) group plays a crucial role in the entropic landscape of the binding event.

Studies comparing linear and branched alkylthiol ligands have shown that branched systems exhibit lower exothermicity and, critically, a smaller loss of entropy upon binding. acs.orgnih.gov This phenomenon arises from the steric hindrance imposed by the branched chains, which limits their conformational freedom both in the free and bound states. While binding always reduces a ligand's conformational entropy, the reduction is less pronounced for an already constrained branched ligand compared to a flexible linear one. acs.orgnih.gov This effect has led to the classification of such molecules as "entropic ligands". nih.gov

Table 1: Conceptual Thermodynamic Parameters for Linear vs. Branched Thiol Ligand Exchange Reactions.
ParameterLinear Ligand System (e.g., n-pentylcyclohexanethiol)Branched Ligand System (e.g., this compound)Rationale
Binding Enthalpy (ΔH°)More ExothermicLess ExothermicSteric hindrance in branched systems can lead to less optimal packing and weaker van der Waals interactions. acs.orgnih.gov
Binding Entropy (ΔS°)Large Negative Value (High Entropy Loss)Less Negative Value (Lower Entropy Loss)Branched ligands have lower conformational freedom to begin with, so the loss upon binding is less significant. acs.orgnih.gov
Gibbs Free Energy (ΔG°)FavorablePotentially More FavorableThe smaller entropic penalty in branched systems can overcome the less favorable enthalpy, leading to stronger binding.

Linear Free Energy Relationships and Substituent Effects on Reaction Rates

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry for quantitatively assessing how changes in molecular structure affect reactivity. wikipedia.org LFERs, such as the Hammett equation, correlate the logarithm of reaction rate constants (k) or equilibrium constants (K) for a series of related reactions with parameters that quantify the electronic or steric effects of substituents. wikipedia.orgnih.gov This relationship can be expressed generally as log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate for the reference reactant, σ is the substituent constant, and ρ is the reaction constant. nih.gov

In the context of this compound, the 2-methylbutan-2-yl group acts as a substituent on the cyclohexanethiol (B74751) core. Its effect on the reactivity of the thiol group can be analyzed through LFER principles. The key characteristics of this substituent are:

Electronic Effect : As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the sulfur atom, which can enhance its nucleophilicity in some reactions but may retard reactions where the development of a negative charge in the transition state is unfavorable. nih.govnih.gov

Steric Effect : The group is exceptionally bulky. This steric hindrance can significantly slow down reactions by impeding the approach of a reagent to the thiol reaction center. digitellinc.com

Studies on the reactivity of other thiols have demonstrated that EDGs generally decrease the rate of reaction with electrophiles compared to electron-withdrawing groups (EWGs). nih.gov For reactions like thiol-disulfide interchange or Michael additions, the rate is highly dependent on the concentration of the more nucleophilic thiolate anion (RS⁻). The electron-donating alkyl group slightly destabilizes the thiolate, which could have a minor influence on the thiol's effective pKa and, consequently, the reaction rate at a given pH. nih.gov However, for this compound, the overwhelming steric bulk is often the dominant factor controlling its reaction rates, particularly in sterically demanding transition states.

Table 2: Predicted Relative Reaction Rates for a Generic Nucleophilic Thiol Reaction Based on Substituent Effects on a Cyclohexanethiol Ring.
Substituent at C4-positionSubstituent Type (Electronic/Steric)Predicted Relative Rate Constant (k_rel)Primary Justification
-H (Hydrogen)Reference1.00Baseline for comparison.
-CH₃ (Methyl)Electron-Donating / Small~0.90Slight inductive donation, minimal steric hindrance.
-C(CH₃)₃ (tert-Butyl)Electron-Donating / Bulky~0.50Significant steric hindrance impeding the transition state.
-C(CH₃)₂(C₂H₅) (2-Methylbutan-2-yl)Electron-Donating / Very Bulky~0.45Extreme steric bulk is the dominant rate-determining factor.
-CN (Cyano)Electron-Withdrawing / Linear> 1.00Inductive withdrawal can stabilize a negatively charged transition state.

Hirshfeld Surface Analysis for Characterizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a molecular crystal. researchgate.netscirp.org The analysis partitions the crystal space into regions where the electron density of a given molecule dominates over the contribution from all other molecules. The resulting surface is mapped with properties like d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. This mapping allows for a visual identification of intermolecular contact points; strong interactions like hydrogen bonds typically appear as distinct red spots on the d_norm surface. researchgate.netmdpi.com

Given the structure of this compound, the analysis would likely show:

H···H Contacts : Due to the large, saturated hydrocarbon framework of the cyclohexyl and tert-amyl groups, hydrogen-hydrogen contacts would be the most abundant, contributing the largest percentage to the Hirshfeld surface area. These represent ubiquitous van der Waals forces. researchgate.net

S···H/H···S Contacts : These contacts would appear as distinct "wings" or "spikes" in the fingerprint plot and correspond to potential hydrogen bonds or weaker dipole-dipole interactions involving the thiol group. The thiol hydrogen can act as a donor, and the sulfur lone pairs can act as acceptors. scirp.org

C···H/H···C Contacts : These are also significant, reflecting the interactions between the carbon skeleton and surrounding hydrogen atoms.

Table 3: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound.
Contact TypeExpected Contribution (%)Description of Interaction
H···H> 70%Dominant van der Waals forces arising from the extensive hydrocarbon structure.
S···H / H···S10 - 15%Represents key hydrogen bonding and dipole-dipole interactions involving the thiol group. scirp.org
C···H / H···C10 - 15%Interactions between the carbon backbone and hydrogen atoms of neighboring molecules.
C···S / S···C< 2%Minor contacts between sulfur and carbon atoms.
Other (C···C, S···S)< 1%Negligible contributions, indicating these atoms are not typically in close contact.

Reactivity and Mechanistic Investigations of 4 2 Methylbutan 2 Yl Cyclohexane 1 Thiol

Oxidation Pathways and Disulfide Formation

The thiol functional group in 4-(2-methylbutan-2-yl)cyclohexane-1-thiol is susceptible to oxidation, yielding a range of products depending on the reaction conditions and the nature of the oxidant. The most common transformation is the formation of a disulfide, but further oxidation to higher oxidation states is also achievable.

Aerobic Oxidation and Controlled Disulfide Coupling Reactions

The oxidation of thiols to disulfides is a fundamental process in chemistry and biology. biolmolchem.com For this compound, this transformation involves the coupling of two thiol molecules to form bis(4-(2-methylbutan-2-yl)cyclohexyl) disulfide. This can be achieved through aerobic oxidation, often facilitated by catalysts, or by using specific chemical reagents for a more controlled reaction.

Under aerobic conditions, the reaction can be slow but is often accelerated by the presence of metal catalysts, such as copper complexes, or by exposure to light. nih.gov The mechanism can involve the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide. nih.gov Controlled disulfide coupling can also be achieved using mild oxidizing agents like iodine (I₂) or dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. biolmolchem.com These methods offer high yields and selectivity, preventing over-oxidation.

Table 1: Conditions for Disulfide Formation from this compound

Reagent/Condition Catalyst/Solvent Expected Outcome
Air (O₂) Cu(II) salts / Ethanol Gradual formation of bis(4-(2-methylbutan-2-yl)cyclohexyl) disulfide.
Hydrogen Peroxide (H₂O₂) Aqueous solution Formation of the corresponding disulfide.
Iodine (I₂) Ethanol Rapid and quantitative conversion to the disulfide.

Formation of Higher Oxidation States (Sulfenic, Sulfinic, and Sulfonic Acids)

Further oxidation of the sulfur atom in this compound can occur with stronger oxidizing agents, leading to sulfenic, sulfinic, and sulfonic acids. These transformations represent stepwise increases in the oxidation state of the sulfur atom.

Sulfenic Acid: The initial two-electron oxidation of the thiol yields the corresponding sulfenic acid (4-(2-methylbutan-2-yl)cyclohexane-1-sulfenic acid). Sulfenic acids are often transient and highly reactive intermediates. nih.govnih.gov They can react with another thiol molecule to form a disulfide or undergo further oxidation. nih.gov

Sulfinic Acid: Oxidation of the disulfide or the sulfenic acid intermediate with a stronger oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the sulfinic acid (4-(2-methylbutan-2-yl)cyclohexane-1-sulfinic acid).

Sulfonic Acid: The most stable and highest oxidation state is the sulfonic acid (4-(2-methylbutan-2-yl)cyclohexane-1-sulfonic acid), which is formed under vigorous oxidation conditions, for instance, using potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). biolmolchem.com

Table 2: Oxidizing Agents for Higher Oxidation States

Target Product Oxidizing Agent Oxidation State of Sulfur
Sulfenic Acid Hydrogen Peroxide (controlled) 0
Sulfinic Acid meta-Chloroperoxybenzoic acid (m-CPBA) +2

Kinetic and Mechanistic Studies of Oxidation Processes

The mechanism of thiol oxidation can proceed through different pathways depending on the oxidant. nih.gov A one-electron oxidation process generates a thiyl radical (RS•). nih.govnih.gov Two of these radicals can then combine to form the disulfide (RSSR). nih.gov This pathway is common in photochemical or radical-initiated reactions.

Alternatively, a two-electron oxidation pathway involves the formation of a sulfenic acid intermediate (RSOH). nih.govnih.gov This intermediate reacts rapidly with a thiol molecule (RSH) to produce the disulfide and water. nih.gov This latter mechanism is considered the primary route for many oxidant-induced disulfide formations. nih.gov Kinetic studies on analogous aliphatic thiols show that the rate of oxidation is influenced by factors such as the pH of the medium, the concentration of the oxidant, and the presence of catalysts.

Nucleophilic Reactivity of the Thiolate Anion

The thiol proton of this compound is weakly acidic and can be removed by a base to form the corresponding thiolate anion (4-(2-methylbutan-2-yl)cyclohexane-1-thiolate). This anion is a powerful nucleophile, owing to the high polarizability and low electronegativity of the sulfur atom. nih.gov

SN2 Reactions with Various Electrophiles for Carbon-Sulfur Bond Formation

The thiolate anion readily participates in bimolecular nucleophilic substitution (S_N2) reactions with a wide range of electrophiles. This reaction is a cornerstone for the formation of carbon-sulfur bonds, leading to the synthesis of various thioethers. The reaction proceeds via a backside attack mechanism, resulting in the inversion of configuration at the electrophilic carbon center. youtube.com

The reactivity in S_N2 reactions is sensitive to steric hindrance. For the 4-(2-methylbutan-2-yl)cyclohexane-1-thiolate, reactions will be most efficient with unhindered electrophiles like methyl halides and primary alkyl halides. youtube.com

Table 3: S_N2 Reactions of 4-(2-Methylbutan-2-yl)cyclohexane-1-thiolate

Electrophile Reagent Example Product (Thioether)
Methyl Halide Iodomethane (CH₃I) (4-(2-Methylbutan-2-yl)cyclohexyl)(methyl)sulfane
Primary Alkyl Halide 1-Bromobutane Butyl(4-(2-methylbutan-2-yl)cyclohexyl)sulfane
Benzyl Halide Benzyl Bromide Benzyl(4-(2-methylbutan-2-yl)cyclohexyl)sulfane

Michael Additions to α,β-Unsaturated Systems, with Emphasis on Stereochemical Outcomes

As a soft nucleophile, the 4-(2-methylbutan-2-yl)cyclohexane-1-thiolate anion is an excellent Michael donor, readily undergoing conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. researchgate.netsemanticscholar.org This 1,4-addition results in the formation of a β-thio-substituted carbonyl compound. srce.hr The reaction is typically catalyzed by a base, which generates the active thiolate nucleophile. researchgate.net

The stereochemical outcome of the Michael addition is of significant interest. The cyclohexane (B81311) ring of the thiol exists as a mixture of chair conformers, and the thiol group can be in either an axial or equatorial position. Furthermore, the 4-position substituent introduces a chiral center if the cyclohexane ring is considered in its specific isomeric form (cis/trans). The addition of the thiolate to a prochiral Michael acceptor can therefore lead to the formation of diastereomers. The facial selectivity of the attack on the β-carbon of the unsaturated system will be influenced by the steric bulk of both the cyclohexane ring and the Michael acceptor, potentially leading to a diastereomeric excess of one product.

Table 4: Michael Addition Reactions and Potential Stereochemistry

Michael Acceptor Product Structure Stereochemical Considerations
Methyl vinyl ketone 4-((4-(2-Methylbutan-2-yl)cyclohexyl)thio)butan-2-one A new stereocenter is not formed. Product will be a mixture of diastereomers based on the cis/trans relationship of the starting thiol.
Cyclohexenone 3-((4-(2-Methylbutan-2-yl)cyclohexyl)thio)cyclohexan-1-one Two new stereocenters are formed, leading to a mixture of up to four diastereomers. The relative stereochemistry (syn/anti) will depend on the direction of nucleophilic attack.

Steric and Electronic Influences of the Branched Substituent on Nucleophilicity

The nucleophilicity of the thiol group in this compound is significantly modulated by both steric and electronic effects imparted by the bulky 4-(2-methylbutan-2-yl) substituent. This substituent, also known as a tert-amyl group, is a large, branched alkyl group that plays a crucial role in the molecule's reactivity.

Steric Hindrance:

The primary influence of the 4-(2-methylbutan-2-yl) group is steric hindrance. This bulky group can physically obstruct the approach of electrophiles to the nucleophilic sulfur atom of the thiol. In nucleophilic substitution reactions, particularly those following an SN2 mechanism, the reaction rate is highly sensitive to steric bulk on both the nucleophile and the electrophile. For this compound, the large substituent can lead to a decrease in reaction rates compared to less hindered thiols. The chair conformation of the cyclohexane ring places the bulky tert-amyl group preferentially in the equatorial position to minimize steric strain, which in turn can influence the accessibility of the axial and equatorial conformers of the thiol group.

Electronic Effects:

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). The 2-methylbutan-2-yl group, being a tertiary alkyl group, is expected to have a modest electron-donating effect on the cyclohexane ring. This inductive effect can slightly increase the electron density on the sulfur atom of the thiol group, which could, in principle, enhance its intrinsic nucleophilicity. However, this electronic effect is generally considered to be of minor importance compared to the pronounced steric effects of such a bulky group.

Table 1: Qualitative Effects of the 4-(2-Methylbutan-2-yl) Substituent on Nucleophilicity

FeatureInfluence on NucleophilicityRationale
Steric Effect Decreases reactivityThe bulky tert-amyl group physically hinders the approach of electrophiles to the sulfur atom.
Electronic Effect Slightly increases intrinsic nucleophilicityThe alkyl group is weakly electron-donating through induction, which can increase electron density on the sulfur atom.
Overall Effect Generally reduced nucleophilicityThe significant steric hindrance typically outweighs the minor electronic contribution.

Radical Reactions Involving the Thiol Group

The thiol group of this compound can readily participate in radical reactions, most notably thiol-ene and thiol-yne "click" reactions, and hydrogen atom transfer (HAT) processes. These reactions proceed via a thiyl radical intermediate, which is formed by the homolytic cleavage of the S-H bond.

Thiol-Ene and Thiol-Yne Click Reactions in Polymer and Material Synthesis

Thiol-ene and thiol-yne reactions are powerful and efficient methods for forming carbon-sulfur bonds and are widely used in polymer and materials science for the synthesis of functional materials, hydrogels, and dendrimers. These reactions are characterized by their high yields, tolerance to a wide range of functional groups, and often proceed under mild conditions, typically initiated by light (photo-initiation) or heat.

The general mechanism for the radical-mediated thiol-ene reaction involves:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation:

The thiyl radical adds to an alkene (ene) to form a carbon-centered radical.

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

The rate of these reactions can be influenced by the steric environment of both the thiol and the ene/yne component. The bulky 4-(2-methylbutan-2-yl) group in this compound can be expected to decrease the rate of the propagation steps. The addition of the sterically hindered thiyl radical to the double or triple bond may be slower compared to less bulky thiols. Similarly, the hydrogen abstraction step by the carbon-centered radical from the sterically encumbered thiol could also be impeded. However, despite these potential kinetic drawbacks, the high efficiency of click chemistry often ensures that these reactions still proceed to high conversion.

Mechanistic Aspects of Hydrogen Atom Transfer Processes

Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. Thiols are excellent hydrogen atom donors due to the relatively weak S-H bond (bond dissociation energy, BDE, is approximately 87 kcal/mol for aliphatic thiols). researchgate.net

In the context of this compound, the thiol group can act as a hydrogen atom donor to various radical species. The rate of this HAT process is influenced by the thermodynamics of the reaction (the relative BDEs of the bonds being broken and formed) and by polar and steric effects.

The steric bulk of the 4-(2-methylbutan-2-yl) group can influence the rate of HAT reactions. A radical species approaching to abstract the hydrogen atom from the thiol may experience steric repulsion from the bulky substituent, potentially lowering the reaction rate compared to a sterically unhindered thiol. However, the transition state for HAT is typically less sterically demanding than that for nucleophilic substitution reactions.

Metal-Catalyzed Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis, and transition metal catalysis has emerged as a powerful tool for achieving this. Palladium, nickel, and iron are commonly used catalysts for the cross-coupling of thiols with aryl and alkyl halides.

Cross-Coupling Reactions with Aryl and Alkyl Halides (e.g., Pd, Ni, Fe Catalysis)

The cross-coupling of this compound with aryl or alkyl halides would provide access to the corresponding thioethers. The general catalytic cycle for these reactions, for example with palladium, involves:

Oxidative Addition: The aryl or alkyl halide oxidatively adds to the low-valent metal center (e.g., Pd(0)).

Thiolate Formation: The thiol reacts with a base to form a thiolate, which then coordinates to the metal center.

Reductive Elimination: The organic group and the thiolate group on the metal center couple and are eliminated, forming the C-S bond and regenerating the low-valent metal catalyst.

A significant challenge in the cross-coupling of thiols is the strong coordination of the sulfur atom to the metal catalyst, which can lead to catalyst poisoning or the formation of stable, off-cycle metal-thiolate complexes. This is particularly relevant for palladium and nickel catalysts.

The steric bulk of the 4-(2-methylbutan-2-yl) group in this compound can present additional challenges. The oxidative addition step is generally not directly affected by the thiol's structure. However, the formation of the metal-thiolate intermediate and the subsequent reductive elimination step can be sensitive to steric hindrance. A bulky thiolate may coordinate less readily to the metal center, and the reductive elimination step to form the C-S bond may be slower due to steric repulsion between the bulky alkyl group on the sulfur and the other ligands on the metal.

Iron-catalyzed C-S cross-coupling reactions are often advantageous due to the lower cost and toxicity of iron. These reactions can proceed through different mechanisms, sometimes involving radical pathways, which might be less sensitive to the steric bulk of the thiol.

Mechanistic Role of Metal-Thiolate Intermediates in Catalytic Cycles

In metal-catalyzed C-S bond forming reactions, the metal-thiolate intermediate is a key species in the catalytic cycle. The stability and reactivity of this intermediate are crucial for an efficient catalytic process.

With a sterically demanding thiol like this compound, the corresponding metal-thiolate complex will also be sterically hindered. This steric bulk can have several consequences:

Stability of the Intermediate: The steric hindrance may destabilize the metal-thiolate complex, which could potentially favor the desired reductive elimination.

Ligand Exchange: The bulky thiolate may be more easily displaced from the metal center by other ligands present in the reaction mixture, which could affect the catalyst's stability and activity.

Reductive Elimination: The rate of reductive elimination is a critical factor. While steric congestion around the metal center can sometimes accelerate reductive elimination, excessive steric hindrance from the bulky 4-(2-methylbutan-2-yl) group could also distort the geometry required for an efficient C-S bond-forming step, thereby slowing it down.

The choice of metal catalyst and, importantly, the supporting ligands, is critical for overcoming the challenges associated with sterically hindered thiols. Bulky, electron-rich phosphine (B1218219) ligands are often employed in palladium and nickel catalysis to promote the reductive elimination step and prevent the formation of unreactive catalyst species.

Table 2: Potential Challenges in Metal-Catalyzed Cross-Coupling of this compound

Catalytic StepPotential Challenge due to Steric HindrancePossible Outcome
Metal-Thiolate Formation Slower coordination of the bulky thiolate to the metal center.Reduced reaction rate.
Reductive Elimination Steric repulsion between the bulky alkyl group and the coupling partner on the metal center.Slower C-S bond formation, potentially leading to side reactions or catalyst decomposition.
Catalyst Deactivation Formation of stable, sterically crowded off-cycle complexes.Lower catalyst turnover and reduced product yield.

Lack of Available Research Data on the Reactivity of this compound

The investigation sought to uncover detailed research findings and quantitative data that would allow for a thorough analysis of the compound's reactivity, as outlined in the requested article structure. This included a search for mechanistic investigations that would elucidate the stereochemical and regiochemical outcomes of its reactions. However, the scientific record does not appear to contain this specific information.

While the principles of stereoselectivity and regioselectivity in reactions of substituted cyclohexanes are well-established in organic chemistry, the specific influence of the 4-(2-Methylbutan-2-yl) group in conjunction with the thiol functionality on the cyclohexane ring has not been the subject of published research. General concepts, such as the conformational preferences of bulky substituents and the stereoelectronic requirements of various reaction mechanisms, can provide a theoretical framework. Still, without experimental data, any discussion of the reactivity of this compound would be purely speculative.

Consequently, the creation of an article with detailed research findings and data tables focusing solely on the stereoselectivity and regioselectivity in reactions involving this compound is not feasible at this time due to the absence of primary scientific literature on the subject. Further experimental research would be required to generate the data necessary to address these specific aspects of its chemical behavior.

Supramolecular Chemistry and Self Assembly Properties

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group provides a robust anchor for the chemisorption of 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol onto noble metal surfaces, most notably gold, leading to the spontaneous formation of self-assembled monolayers (SAMs). The structure and properties of these monolayers are heavily influenced by the interplay between the bulky cyclohexyl ring and the tert-pentyl tail group.

While direct studies on this compound are not prevalent, extensive research on the parent compound, cyclohexanethiol (B74751) (CHT), provides critical insights. Molecular-scale investigations using scanning tunneling microscopy (STM) show that CHT SAMs on Au(111) exhibit complex two-dimensional (2D) phase transitions that depend on fabrication conditions like solution concentration. nih.gov Unlike linear alkanethiols which typically form a dense (√3 × √3)R30° or c(4 × 2) packing structure, CHT can form various ordered structures, such as (2 x 4√2)R20° and (5 x 2√3)R35°, due to the structural dynamics of the cyclohexyl ring. nih.govbwise.kr

The introduction of the bulky 4-(2-methylbutan-2-yl) substituent would introduce significant steric hindrance, preventing the formation of the densely packed structures observed for unsubstituted CHT. The large footprint of the tert-pentyl group would force a lower packing density, creating more disordered or "liquid-like" films. researchgate.net The cyclohexane (B81311) ring itself is expected to adopt a stable chair conformation upon adsorption.

Table 1: Comparison of Expected SAM Structural Properties

Property n-Alkanethiols on Au(111) Cyclohexanethiol on Au(111) This compound on Au(111) (Expected)
Packing Structure Highly ordered, dense c(4x2) or (√3x√3)R30° phases bwise.kr Multiple ordered phases, concentration-dependent nih.gov Likely disordered, lower packing density
Intermolecular Forces Strong van der Waals interactions Moderate van der Waals interactions Weaker van der Waals interactions due to steric hindrance
Alkyl Chain State Crystalline, all-trans conformation Dynamic ring conformation Disordered, increased conformational freedom

| Packing Density | High | Moderate to High | Low |

The branched tert-pentyl group is the dominant factor controlling the final properties of the SAM.

Structure and Packing: Branching in alkyl chains generally leads to a decrease in the packing density of SAMs. researchgate.net The bulky nature of the tert-pentyl group disrupts the efficient van der Waals interactions that drive the ordering of linear alkyl chains, resulting in a less dense and more conformationally disordered monolayer. This lower density increases the average tilt angle of the molecules with respect to the surface normal.

Surface Properties: A less-densely packed monolayer exposes more of the underlying alkyl chains and potentially the gold substrate. This can lead to surfaces with different wetting, frictional, and adhesive properties compared to densely packed SAMs. For instance, loosely packed SAMs have been shown to exhibit higher interfacial friction. researchgate.net The surface energy would be dominated by the exposed methyl groups of the tert-pentyl moiety.

Mixed SAMs, composed of two or more different thiol molecules, are crucial for tuning surface properties. The stability of a component within a mixed monolayer relates to its ability to compete for binding sites on the gold surface. The dynamics of this process often involve the displacement of existing ligands.

Given the expected lower packing density and weaker intermolecular interactions of this compound, it is probable that it would be more susceptible to displacement by smaller, linear alkanethiols that can form more thermodynamically stable, densely packed domains. Molecular dynamics simulations show that the growth and final composition of mixed SAMs are complex processes influenced by chain length, hydrophobicity, and solvent choice. acs.org The bulky profile of this compound could be leveraged to act as a molecular "spacer," intentionally creating free volume within a SAM to control the surface concentration of another functional molecule.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of this compound also make it relevant to the field of host-guest chemistry, where molecules selectively bind within the cavities of larger host systems.

While there is no specific evidence of this compound being used as a guest, its bulky, hydrophobic tert-pentyl group is analogous to the tert-butyl groups frequently used in the synthesis of macrocyclic hosts like calixarenes. For example, p-tert-butylcalix rsc.orgarene is a well-known host molecule where the tert-butyl groups are positioned on the upper rim. researchgate.netbeilstein-journals.org

These bulky alkyl groups are essential for creating a deep, well-defined, and nonpolar cavity that is capable of encapsulating neutral guest molecules. researchgate.net The hydrophobic and van der Waals interactions between the host's cavity and a suitable guest drive the formation of stable host-guest complexes. Research has shown that calixarenes featuring these bulky groups can form 1:1 complexes with guests like fullerene (C60). researchgate.net Therefore, a molecule like this compound could potentially act as a guest, with its tert-pentyl and cyclohexyl moieties fitting into the hydrophobic pocket of a suitable macrocyclic host.

Beyond its role as a surface anchor, the thiol group can participate directly in the non-covalent interactions that stabilize supramolecular structures. The thiol group is a weak hydrogen bond donor but can also act as a moderate acceptor. nih.govnih.gov These sulfur-mediated hydrogen bonds (S-H···X, where X can be O, S, or a π-system) are weak yet highly directional. nih.gov

Quantum crystallography studies have characterized these interactions, revealing their electrostatic and dispersion components. nih.govnih.gov The lower polarity of the S-H bond compared to an O-H bond makes it a weaker donor, but the interaction is significant in molecular recognition and the stabilization of crystal structures. nih.gov In a host-guest complex, the thiol functionality could therefore provide an additional point of interaction, lending specificity and stability to the supramolecular assembly through weak hydrogen bonding or other van der Waals contacts. acs.org

Table 2: Typical Properties of Thiol-Mediated Hydrogen Bonds (S-H···X) Data derived from quantum crystallography studies of various thiol-containing compounds. nih.gov

Property Typical Value Range Unit
Electron Density at Bond Critical Point (ρbcp) 0.05 - 0.10 e Å⁻³
Laplacian of Electron Density (∇²ρbcp) 0.7 - 1.3 e Å⁻⁵

| Interaction Energy | -4.5 to -5.5 | kcal mol⁻¹ |

Scientific Literature Lacks Data on Supramolecular Behaviors of this compound

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the supramolecular and self-assembly properties of the chemical compound This compound . Despite a targeted search for data relating to its potential for supramolecular polymerization, aggregation-induced emission (AIE), directed self-assembly, and chiroptical sensing, no specific studies or detailed findings for this particular molecule could be identified.

The fields of supramolecular chemistry and materials science actively investigate compounds with similar functional groups. Thiols, for instance, are known to participate in various self-assembly processes and can be incorporated into larger systems exhibiting aggregation-induced emission. Similarly, the cyclohexane scaffold is a common component in molecules designed for supramolecular polymerization. However, the unique combination of the bulky 2-methylbutan-2-yl (tert-amyl) group and the thiol-functionalized cyclohexane ring in This compound has not been the subject of published research focusing on the advanced topics requested.

Consequently, it is not possible to provide a scientifically accurate article detailing the supramolecular polymerization, aggregation-induced emission phenomena, directed self-assembly for hierarchical material construction, or chiroptical sensing mediated by supramolecular aggregates of this specific compound. Any attempt to do so would be speculative and would not be based on verifiable research findings.

Further research into the synthesis and characterization of This compound would be required to explore its potential in these areas of supramolecular chemistry. Such studies would need to investigate its ability to form non-covalent polymers, its photophysical properties in aggregated states, its capacity to organize into complex hierarchical structures, and its potential application in the detection of chiral molecules. Without this foundational research, a detailed discussion of its properties remains beyond the scope of current scientific knowledge.

Applications in Advanced Materials and Catalysis

Ligand Design for Homogeneous and Heterogeneous Catalysis

Chiral Ligands in Asymmetric Catalysis, including Metal Complex Catalysis

No research is available on the use of 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol as a chiral ligand in asymmetric catalysis.

Thiolate-Protected Metal Nanoclusters as Catalysts

There are no studies detailing the use of this compound in the formation or catalytic application of thiolate-protected metal nanoclusters.

Investigations into Ligand Migration and Support Effects in Catalytic Systems

Investigations into ligand migration and support effects have not been reported for catalytic systems involving this compound.

Functional Coatings and Surface Engineering Applications

Development of Omniphobic and Superhydrophobic Surfaces using Branched Thiol SAMs

The development of omniphobic or superhydrophobic surfaces using self-assembled monolayers (SAMs) of this compound has not been documented in the literature.

Tuning Surface Wettability and Frictional Response via Molecular Design

There is no available research on tuning surface wettability or frictional response through the molecular design of surfaces using this compound.

Building Blocks for Polymeric Materials with Tunable Properties

No research is currently available that describes the use of this compound as a monomer or building block for creating polymeric materials. Consequently, there is no data on any tunable properties that might arise from its incorporation into a polymer structure.

Role in Chemical Sensing and Biosensor Development

There are no published studies on the role of this compound in the field of chemical sensing or biosensor development. The potential for this compound to be used in creating sensitive layers for sensors has not been explored in the available scientific literature.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes for Branched Cyclohexanethiols

The pursuit of green chemistry principles is a driving force in modern organic synthesis. For branched cyclohexanethiols like 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol, developing sustainable and atom-economical synthetic routes is a primary challenge. jocpr.comnumberanalytics.com Traditional methods for thiol synthesis can sometimes involve harsh reagents and generate significant waste. google.com Future research will likely focus on catalytic methods that minimize waste and energy consumption. jocpr.com

Key Research Goals:

Catalytic Hydrogenation: Exploring the use of transition metal catalysts for the direct conversion of substituted cyclohexanones to the corresponding thiols in the presence of a sulfur source. wikipedia.org This approach offers high atom economy by incorporating all reactant atoms into the final product. numberanalytics.com

Thiol-Ene "Click" Chemistry: Investigating radical-initiated thiol-ene reactions, which are known for their high efficiency and selectivity. nih.gov This could involve the addition of a thiol to a precursor containing a double bond.

Electrochemical Synthesis: The use of electrochemical methods presents a green and sustainable alternative for preparing organosulfur compounds. researchgate.net

Table 1: Comparison of Potential Synthetic Routes

Synthetic RoutePotential AdvantagesPotential Challenges
Catalytic HydrogenationHigh atom economy, potentially fewer byproducts.Catalyst cost and recovery, optimization of reaction conditions.
Thiol-Ene "Click" ChemistryHigh yields, mild reaction conditions, functional group tolerance.Availability of suitable starting materials with unsaturation.
Electrochemical SynthesisGreen and sustainable, avoids harsh chemical oxidants/reductants.Scalability, control of selectivity.

Deeper Elucidation of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies

A fundamental understanding of how the branched alkyl substituent influences the reactivity of the thiol group is crucial for predicting and controlling its chemical behavior. The interplay between the steric hindrance of the 2-methylbutan-2-yl group and the electronic properties of the cyclohexane (B81311) ring will dictate the compound's utility in various applications.

Integrated experimental and computational studies will be instrumental in this endeavor. nih.govpreprints.org Computational chemistry can provide insights into reaction mechanisms, transition state energies, and molecular orbital interactions, which can then be validated and refined through experimental work. nih.gov

Areas for Investigation:

Acidity of the Thiol Proton: Quantifying the pKa value to understand its behavior as a proton donor.

Nucleophilicity: Studying its reactivity in nucleophilic substitution and addition reactions.

Oxidation Potential: Investigating its susceptibility to oxidation to form disulfides and other oxidized sulfur species.

Exploration of Novel Catalytic Transformations and Functional Material Applications

The unique structural features of this compound make it an interesting candidate for use in catalysis and materials science. The thiol group can act as a ligand for metal catalysts or as a functional group for modifying polymer properties. mdpi.comnih.gov

Potential Applications:

Catalysis: As a ligand in transition metal catalysis, the bulky substituent could influence the selectivity of catalytic transformations. nih.gov

Functional Polymers: Incorporation into polymers via thiol-ene chemistry could impart specific properties such as altered hydrophobicity, refractive index, or thermal stability. nih.gov

Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule to gold surfaces, creating self-assembled monolayers with a tailored surface structure due to the bulky alkyl group.

Integration of the Compound into Dynamic and Responsive Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for creating dynamic and responsive systems. scispace.com The thiol group of this compound can participate in hydrogen bonding and can be reversibly oxidized to a disulfide, providing a handle for creating stimuli-responsive materials.

Research avenues could include:

Host-Guest Chemistry: Investigating the encapsulation of the bulky alkyl group within host molecules like cyclodextrins or cucurbiturils. researchgate.net

Redox-Responsive Gels: Using the thiol-disulfide interchange to create gels that can change their properties in response to oxidizing or reducing agents.

Tailoring Molecular Architecture for Enhanced Performance in Emerging Technologies

The modular nature of organic synthesis allows for the modification of the this compound structure to fine-tune its properties for specific applications in emerging technologies.

Table 2: Potential Modifications and Their Impact

ModificationPotential ApplicationRationale
Introduction of fluorinated substituentsAdvanced materialsTo enhance thermal stability and hydrophobicity.
Attachment of chromophoresMolecular electronicsTo create photoresponsive materials.
Incorporation into liquid crystal structuresDisplay technologiesThe bulky, non-polar group may influence liquid crystalline phases.

Further research into these areas will undoubtedly uncover new and exciting applications for this and related branched cyclohexanethiols, contributing to the broader field of organosulfur chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methylbutan-2-yl)cyclohexane-1-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, introducing the thiol group into a pre-functionalized cyclohexane scaffold (e.g., via radical thiol-ene coupling) may improve regioselectivity. Optimization requires adjusting catalysts (e.g., AIBN for radical initiation), solvent polarity, and temperature to minimize side reactions like disulfide formation. Characterization via GC-MS or HPLC can monitor intermediates .

Q. How can the structural conformation of this compound be resolved experimentally?

  • Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving stereochemistry and intramolecular interactions. For non-crystalline samples, NOESY NMR can identify spatial proximities between protons, while DFT calculations (B3LYP/6-31G**) predict stable conformers .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and cyclohexane chair conformations.
  • HRMS : Validate molecular formula and detect isotopic patterns.
  • IR : Identify thiol (-SH) stretches (~2500 cm⁻¹) and steric effects from the tert-butyl group.
  • Raman Spectroscopy : Resolve conformational flexibility in the cyclohexane ring .

Advanced Research Questions

Q. How do steric effects from the 2-methylbutan-2-yl group influence the compound’s reactivity in catalytic systems?

  • Methodology : Computational modeling (e.g., molecular docking or MD simulations) can assess steric hindrance during interactions with catalytic sites. Experimentally, compare reaction rates with analogous compounds lacking bulky substituents. Hammett analysis or kinetic isotope effects may reveal electronic vs. steric contributions .

Q. What role does this compound play in biological systems, and how can its mechanism of action be studied?

  • Methodology : Assay its activity in enzyme inhibition (e.g., alcohol dehydrogenase) using spectrophotometric methods. Toxicity profiling (e.g., Ames test or zebrafish embryotoxicity) identifies potential risks. For mechanistic insights, use isotopic labeling (³⁵S) to track metabolic pathways or cryo-EM to visualize protein-thiol interactions .

Q. How can contradictory data regarding the compound’s LogP and solubility be reconciled?

  • Methodology : Validate experimental conditions (e.g., shake-flask vs. HPLC methods for LogP). Computational tools (e.g., COSMO-RS) predict solvation free energy differences. Cross-reference with structurally similar compounds (e.g., 4-tert-amylphenol derivatives) to identify trends in hydrophobicity .

Q. What strategies can resolve challenges in crystallizing this compound for structural studies?

  • Methodology : Co-crystallization with host molecules (e.g., cyclodextrins) or use of high-throughput screening (HTS) for optimal solvent combinations (e.g., DMSO/water). Temperature-controlled slow evaporation or seeding techniques may improve crystal quality. SHELXD or SHELXE can assist in solving partial or twinned datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.